molecular formula C16H18N4O4 B13735438 5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol CAS No. 20059-24-9

5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol

Cat. No.: B13735438
CAS No.: 20059-24-9
M. Wt: 330.34 g/mol
InChI Key: MGTPWASODZUAAB-UHFFFAOYSA-N
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Description

5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol is an organic compound known for its vibrant color and use as a dye. It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is particularly notable for its application in various scientific and industrial fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of phenol to introduce a nitro group. The nitrophenol is then diazotized using sodium nitrite and hydrochloric acid under cold conditions to form a diazonium salt. This intermediate is subsequently coupled with 5-(Diethylamino)phenol in an alkaline medium to yield the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process. The final product is purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are typically used.

    Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are used under various conditions to achieve substitution.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized as a dye in textiles, plastics, and inks due to its vibrant color and stability.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. In biological systems, it can interact with cellular components, leading to changes in color that are useful for diagnostic purposes. The molecular targets include enzymes and proteins that can bind to the azo group, facilitating its use in various assays and staining techniques.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining amyloid tissues.

    Sudan III: Employed in lipid staining.

Uniqueness

5-(Diethylamino)-2-((2-hydroxy-5-nitrophenyl)azo)phenol is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its diethylamino group enhances its solubility in organic solvents, while the nitrophenyl group contributes to its vibrant color and stability. This combination makes it particularly useful in applications requiring both colorimetric properties and chemical reactivity.

Properties

CAS No.

20059-24-9

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

5-(diethylamino)-2-[(2-hydroxy-5-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C16H18N4O4/c1-3-19(4-2)11-5-7-13(16(22)10-11)17-18-14-9-12(20(23)24)6-8-15(14)21/h5-10,21-22H,3-4H2,1-2H3

InChI Key

MGTPWASODZUAAB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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